molecular formula C18H32O16 B13389137 Hexopyranosyl-(1->3)hex-2-ulofuranosyl hexopyranoside

Hexopyranosyl-(1->3)hex-2-ulofuranosyl hexopyranoside

Cat. No.: B13389137
M. Wt: 504.4 g/mol
InChI Key: QWIZNVHXZXRPDR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Hexopyranosyl-(1->3)hex-2-ulofuranosyl hexopyranoside can be synthesized through various methods. One common approach involves the extraction from natural sources such as the aerial parts of Capparis decidua . The plant material is dried, powdered, and extracted using cold maceration with 80% methanol for 48 hours . The compound is then isolated and identified using spectroscopic techniques, including X-ray crystallography .

Industrial Production Methods: Industrial production methods for Hexopyranosyl-(1->3)hex-2-ulofuranosyl hexopyranoside are not well-documented. the extraction and isolation process from natural sources can be scaled up for industrial purposes. The use of advanced chromatographic techniques and large-scale extraction methods can facilitate the production of this compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions: Hexopyranosyl-(1->3)hex-2-ulofuranosyl hexopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in the reactions of Hexopyranosyl-(1->3)hex-2-ulofuranosyl hexopyranoside include acetonitrile, isopropanol, and water mixtures . The reactions are typically carried out under controlled conditions, such as low temperatures and specific pH levels, to ensure the desired outcomes.

Major Products Formed: The major products formed from the reactions of Hexopyranosyl-(1->3)hex-2-ulofuranosyl hexopyranoside depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of Hexopyranosyl-(1->3)hex-2-ulofuranosyl hexopyranoside involves its interaction with specific molecular targets and pathways. As a glycosyl glycoside, it participates in glycosylation reactions and can modulate various biological processes. The exact molecular targets and pathways involved are still under investigation, but its role as a bacterial metabolite suggests its involvement in bacterial metabolic pathways .

Comparison with Similar Compounds

Hexopyranosyl-(1->3)hex-2-ulofuranosyl hexopyranoside can be compared with other similar compounds, such as Hex-2-ulofuranosyl hexopyranosyl-(1->6)hexopyranoside . These compounds share similar structural features but differ in the position of the glycosidic linkage. The unique (1->3) linkage in Hexopyranosyl-(1->3)hex-2-ulofuranosyl hexopyranoside distinguishes it from other glycosyl glycosides and contributes to its specific properties and applications.

List of Similar Compounds:

This detailed article provides an overview of Hexopyranosyl-(1->3)hex-2-ulofuranosyl hexopyranoside, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[4-hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-5-8(23)11(26)13(28)16(30-5)32-15-10(25)7(3-21)33-18(15,4-22)34-17-14(29)12(27)9(24)6(2-20)31-17/h5-17,19-29H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIZNVHXZXRPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50871782
Record name Hexopyranosyl-(1->3)hex-2-ulofuranosyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50871782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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